molecular formula C10H9BrN2O B2578889 [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1478538-20-3

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B2578889
CAS No.: 1478538-20-3
M. Wt: 253.099
InChI Key: LTICVOJQXCSQRY-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol (CAS: 1478538-20-3) is a heterocyclic compound with a pyrazole core substituted at the 1-position by a 4-bromophenyl group and at the 3-position by a hydroxymethyl (-CH2OH) group. Its molecular formula is C10H9BrN2O, with a molar mass of 253.1 g/mol. Predicted properties include a density of 1.56 g/cm³, boiling point of 374.9°C, and pKa of 13.46, indicating moderate polarity and weak acidity .

Properties

IUPAC Name

[1-(4-bromophenyl)pyrazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICVOJQXCSQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethanone: One common method involves the reduction of 1-(4-bromophenyl)-1H-pyrazol-3-ylmethanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is typically carried out at room temperature.

    Grignard Reaction: Another method involves the reaction of 4-bromobenzyl chloride with pyrazole in the presence of magnesium to form the Grignard reagent, which is then reacted with formaldehyde to yield [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, H2 with Pd/C catalyst.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.

Major Products:

    Oxidation: 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethanal, 1-(4-Bromophenyl)-1H-pyrazol-3-ylmethanoic acid.

    Reduction: 1-(4-Bromophenyl)-1H-pyrazole.

    Substitution: 1-(4-Azidophenyl)-1H-pyrazol-3-yl]methanol, 1-(4-Cyanophenyl)-1H-pyrazol-3-yl]methanol.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole derivatives, including [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol, which showed promising results in inhibiting cancer cell proliferation. The mechanism involves the inhibition of specific kinases associated with cancer progression .

Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated the ability to reduce inflammation markers in vitro and in vivo models . This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

Molecular docking studies have shown that pyrazole derivatives can act as effective antioxidants. The ability of this compound to scavenge free radicals has been evaluated, indicating its potential use in formulations aimed at oxidative stress-related conditions .

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals due to its biological activity against pests and diseases affecting crops. Pyrazole derivatives have been found to exhibit herbicidal and fungicidal properties, making them suitable candidates for developing new agricultural chemicals .

Material Science Applications

Recent studies have explored the nonlinear optical (NLO) properties of pyrazole derivatives, including this compound. The compound's ability to exhibit NLO behavior makes it a candidate for applications in photonic devices and sensors .

Case Studies

StudyFindings
Ge et al., 2007Investigated the anticancer activity of pyrazole derivatives, including this compound, showing significant inhibition of cancer cell lines.
Tewari et al., 2014Evaluated anti-inflammatory effects of novel pyrazole derivatives, demonstrating reduced inflammation in animal models.
Xia et al., 2007Conducted molecular docking studies revealing antioxidant potential and mechanisms of action for pyrazole compounds.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the pyrazole ring are thought to play a crucial role in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol and analogous pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Applications Reference
This compound 1: 4-Bromophenyl; 3: -CH2OH C10H9BrN2O Predicted pKa 13.46; used in drug design
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol 1: -CH3; 3: -CH2OH; 4: Br C5H7BrN2O Lower MW (191.03 g/mol); simpler structure
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol 1: Phenyl; 3: 4-Bromophenyl; 4: -CH2OH C16H13BrN2O Bulkier substituents; higher lipophilicity
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol Triazole core; 4: -CH2OH; 1: 4-Bromophenyl C9H8BrN3O Triazole vs. pyrazole; altered H-bonding
[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine 3: -CH2NH2 (amine) instead of -CH2OH C10H10BrN3 Basic amine group; higher solubility in acid

Key Differences and Implications

Substituent Position and Electronic Effects
  • Hydroxymethyl Position: Moving the -CH2OH group from the 3- to the 4-position (e.g., 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol ) alters dipole moments and hydrogen-bonding patterns, which can influence crystal packing and solubility.
Functional Group Modifications
  • -CH2OH vs. -CH2NH2 : The substitution of -CH2OH with an amine group ([1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanamine ) increases basicity, making the compound more soluble in acidic environments and altering its pharmacokinetic profile.
  • Bromine Placement: In (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol , bromine is directly on the pyrazole ring, whereas in the target compound, it resides on the phenyl substituent. This affects steric bulk and electronic conjugation.

Biological Activity

[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated phenyl moiety, which may enhance its pharmacological properties through various mechanisms of action. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10BrN3O\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}

This structure contains a pyrazole ring with a hydroxymethyl group and a bromophenyl substituent. The presence of the bromine atom is significant, as halogenated compounds often exhibit enhanced biological activities due to increased lipophilicity and altered electronic properties.

Synthesis

Synthesis methods for this compound typically involve the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by subsequent functionalization. Common synthetic routes include:

  • Condensation Reactions : Utilizing hydrazine and aldehydes to form the pyrazole core.
  • Functional Group Modifications : Introducing the hydroxymethyl group through reduction or alkylation processes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis and inhibit microtubule assembly, leading to cell cycle arrest.

For example, a study demonstrated that certain pyrazole derivatives could enhance caspase-3 activity, indicating their role in promoting apoptosis at concentrations as low as 1.0 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that this compound exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the bromophenyl substituent may enhance the compound's ability to modulate inflammatory pathways, although specific studies on this compound are still limited.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key observations include:

SubstituentEffect on Activity
BromineIncreases lipophilicity and potential receptor binding affinity.
HydroxymethylEnhances solubility and may improve bioavailability.
Additional HalogensCan alter electronic properties and impact biological interactions.

Research indicates that modifications to the pyrazole ring and substituents can lead to improved selectivity and potency against specific biological targets .

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:

  • Microtubule Destabilization : Compounds with similar structures were shown to inhibit microtubule assembly significantly, suggesting potential use in cancer therapy .
  • Antimicrobial Screening : Pyrazole derivatives have been screened against various pathogens, demonstrating promising results in inhibiting bacterial growth.
  • In Vivo Efficacy : Animal models have shown that certain pyrazole derivatives exhibit antitumor activity, supporting their potential for clinical applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol to maximize yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. Key parameters include:

  • Solvent and Base: Ethanol with KOH (e.g., 0.5 g KOH in 15 mL ethanol) under reflux for 5 hours to promote cyclization .
  • Catalysis: For analogous pyrazole-methanol derivatives, Cu(OAc)₂ in click chemistry conditions improves regioselectivity .
  • Monitoring: TLC (e.g., hexane/ethyl acetate) to track reaction progress and minimize side products .
  • Purification: Acidification (HCl) followed by recrystallization from ethanol yields high-purity solids .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the pyrazole ring (δ ~6.5–8.5 ppm for aromatic protons) and the hydroxymethyl group (δ ~4.5–5.0 ppm for -CH₂OH) .
  • IR Spectroscopy: O-H stretch (~3200–3500 cm⁻¹) and C-Br vibration (~600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., calculated for C₁₀H₉BrN₂O: 265.0 g/mol) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX resolve ambiguities in the molecular geometry of derivatives?

Methodological Answer:

  • Refinement Protocols: SHELXL refines atomic positions using high-resolution data (e.g., R-factor < 0.05). For bromine-heavy compounds, anisotropic displacement parameters improve accuracy .
  • Validation Tools: Programs like PLATON check for missed symmetry or disorder, critical for bromophenyl-pyrazole systems .
  • Case Study: In [4-Bromophenyl]-thiazole-pyrazole hybrids, SC-XRD revealed non-planar geometries due to steric hindrance, resolved via SHELX hydrogen-bonding constraints .

Q. What strategies address contradictory hydrogen-bonding patterns in crystallographic studies of pyrazole derivatives?

Methodological Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism to identify recurring patterns .
  • Comparative Studies: Overlay crystal structures (e.g., CCDC database) to assess packing variations. For example, methanol-OH groups in pyrazoles often form O-H···N bonds with adjacent pyrazole rings .
  • Software Tools: ORTEP-3 visualizes hydrogen-bonding networks and validates geometry against density functional theory (DFT) models .

Q. How do solvent and base choices impact regioselectivity in pyrazole-methanol synthesis?

Methodological Answer:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the pyrazole C-3 position, while ethanol stabilizes intermediates via hydrogen bonding .
  • Base Strength: Strong bases (e.g., KOH) deprotonate hydrazine, accelerating cyclization, whereas weak bases (e.g., NaHCO₃) may lead to incomplete reactions .
  • Case Study: In triazole-methanol synthesis, switching from NaOH to KOH increased yield by 15% due to faster deprotonation .

Q. How can computational methods validate the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict NMR chemical shifts and compare with experimental data .
  • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to assess electrophilicity; pyrazole-methanol derivatives typically show gaps ~4–5 eV, indicating moderate reactivity .
  • Docking Studies: For bioactivity research, dock the compound into protein active sites (e.g., GSK-3β) to predict binding modes and guide SAR .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol or methanol for high recovery (>70%) due to the compound’s moderate solubility in cold alcohols .
  • Column Chromatography: For crude mixtures, silica gel (hexane/ethyl acetate gradient) separates pyrazole-methanol from bromophenyl byproducts .
  • Acid-Base Extraction: Partitioning between aqueous HCl and ethyl acetate removes unreacted hydrazine .

Q. How can researchers address discrepancies in melting points or spectral data across studies?

Methodological Answer:

  • Polymorphism Screening: Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., enantiotropic transitions) .
  • Standardized Protocols: Report solvent purity (e.g., HPLC-grade ethanol) and drying conditions (e.g., vacuum vs. ambient) to minimize variability .
  • Collaborative Validation: Cross-check NMR data with repositories (e.g., NMRShiftDB) to confirm assignments .

Q. Tables

Key Spectral Data for Validation
Technique
¹H NMR
IR
MS (ESI+)
Crystallographic Parameters
Parameter
R-factor
C-Br bond
Torsion angle

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